molecular formula C6H3F11O B3040172 2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether CAS No. 1661005-79-3

2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether

Cat. No.: B3040172
CAS No.: 1661005-79-3
M. Wt: 300.07 g/mol
InChI Key: MWYPGZOEGJJCBI-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether, also known as HFE-7500, is an organic compound with the molecular formula C6H3F11O. It is a colorless, transparent liquid known for its excellent thermal stability and electrical properties. This compound is widely used in various industrial applications, particularly in electronics cooling, heat transfer, and insulation .

Chemical Reactions Analysis

2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether is primarily based on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity allow it to function effectively as a heat transfer fluid and solvent. The compound’s molecular structure, with multiple fluorine atoms, contributes to its inertness and resistance to degradation .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c7-2(8)18-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYPGZOEGJJCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895377
Record name 5-(Difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1661005-79-3
Record name 5-(Difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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